1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene
Description
1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a central biphenyl core substituted with phenylanthracene and pyrene moieties. The compound’s structure features extended π-conjugation due to the anthracene and pyrene units, which are known for their photophysical and electronic properties. The presence of bulky aromatic groups may influence its crystallinity and solubility, as seen in related anthracene derivatives .
Properties
CAS No. |
919791-84-7 |
|---|---|
Molecular Formula |
C64H38 |
Molecular Weight |
807.0 g/mol |
IUPAC Name |
1-[3-[3-(10-phenylanthracen-9-yl)phenyl]-5-pyren-1-ylphenyl]pyrene |
InChI |
InChI=1S/C64H38/c1-2-11-39(12-3-1)61-53-19-4-6-21-55(53)62(56-22-7-5-20-54(56)61)47-18-10-17-46(35-47)48-36-49(51-31-27-44-25-23-40-13-8-15-42-29-33-57(51)63(44)59(40)42)38-50(37-48)52-32-28-45-26-24-41-14-9-16-43-30-34-58(52)64(45)60(41)43/h1-38H |
InChI Key |
YFBGFHNUUJLEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene typically involves multiple steps, including Suzuki-Miyaura cross-coupling reactions. The reaction conditions often require the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 in solvents like toluene or DMF. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Photonic Applications
Photothermal Release of Singlet Oxygen
One significant application of this compound is in photodynamic therapy (PDT), where it acts as a photosensitizer. Research indicates that the compound can effectively generate singlet oxygen upon irradiation, which is crucial for the destruction of cancerous cells. The efficiency of singlet oxygen production is influenced by the molecular structure and the presence of phenyl groups that enhance light absorption properties .
Organic Light Emitting Diodes (OLEDs)
Role in OLED Technology
The compound has been investigated for its potential use in OLEDs due to its excellent photophysical properties. Its high luminescence efficiency and stability make it suitable for application in light-emitting layers within OLED devices. Studies have shown that incorporating such compounds can lead to improved device performance, including higher brightness and better color purity .
Solar Energy Conversion
Use in Organic Photovoltaics
In organic photovoltaic (OPV) cells, this compound serves as a donor material that can facilitate efficient charge separation and transport. Research has demonstrated that when used in conjunction with acceptor materials, it enhances the overall power conversion efficiency of solar cells. The structural characteristics of 1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene contribute to favorable energy level alignment with common acceptors like fullerene derivatives .
Synthesis of Novel Materials
Building Block for Advanced Materials
The compound acts as a versatile building block for synthesizing new materials with tailored properties. Its unique structure allows for functionalization that can lead to novel polymers or hybrid materials with specific optical or electronic characteristics. This versatility is particularly valuable in developing advanced coatings or nanomaterials for various applications .
Mechanism of Action
The mechanism by which 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene exerts its effects is primarily related to its ability to transport electrons and holes efficiently. The compound’s multiple aromatic rings facilitate the delocalization of π-electrons, which enhances its conductivity and luminescence properties. This makes it an effective material for use in OLEDs, where it helps in the emission of light by recombining electrons and holes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Electronic Properties : The target compound’s pyrene and anthracene units likely enhance fluorescence quantum yield compared to simpler dihydrophenanthrenes () or methoxy-substituted analogues ().
Functional and Application Comparisons
- The target compound’s lack of polar groups may limit similar applications unless functionalized post-synthesis. Spirocyclic Derivatives (): Used in CNS drug development, contrasting with the target compound’s likely role in materials science.
Materials Science :
Research Methodologies and Challenges
- Synthesis : The target compound’s complexity may require advanced techniques like Suzuki-Miyaura coupling or iterative cyclizations, as seen in and . Low yields (e.g., 44% in ) highlight challenges in purifying multi-ring PAHs.
- Structural Analysis : X-ray crystallography using SHELX software () is critical for confirming the stereochemistry of such intricate molecules.
Biological Activity
The compound 1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene is a complex organic molecule that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential biological applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple anthracene units which are known for their photophysical properties, making them suitable for applications in phototherapy and as fluorescent probes.
Mechanisms of Biological Activity
The biological activity of 1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy (PDT), where the generation of ROS can lead to apoptosis in cancer cells.
- Photodynamic Mechanism : Upon excitation with light, the compound can transfer energy to molecular oxygen, converting it into singlet oxygen (), a highly reactive species that can induce cellular damage.
- Fluorescence Properties : The compound exhibits fluorescence characteristics that can be utilized for imaging in biological systems. Its ability to quench fluorescence in certain environments also indicates potential for use as a biosensor.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds similar to 1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene in various biological contexts:
Potential Therapeutic Applications
The biological activity of 1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene suggests several therapeutic applications:
- Cancer Therapy : Due to its ability to generate ROS upon light activation, this compound could be developed as a photosensitizer in PDT for cancer treatment.
- Biosensing : Its fluorescence properties can be harnessed for developing biosensors that detect specific biomolecules or cellular changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
